N-(2-Hydroxypropyl)oleamide

Description

Classification and Chemical Context within Amide Lipids

N-(2-Hydroxypropyl)oleamide, also known by its IUPAC name (Z)-N-(2-hydroxypropyl)octadec-9-enamide, belongs to the class of organic compounds known as fatty amides. nih.gov Fatty amides are derivatives of fatty acids where the carboxylic acid group is replaced by an amide group. hmdb.ca In the case of this compound, it is specifically the amide of oleic acid. hmdb.ca

Its structure features a long, unsaturated hydrocarbon chain derived from oleic acid, which is a monounsaturated omega-9 fatty acid. This is linked to a 2-hydroxypropyl group via an amide bond. The presence of the hydroxyl group on the propyl chain is a key distinguishing feature.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H41NO2 | europa.eu |

| Molecular Weight | 339.56 g/mol | |

| IUPAC Name | (Z)-N-(2-hydroxypropyl)octadec-9-enamide | nih.gov |

| CAS Number | 111-05-7 | europa.eu |

Significance in Endogenous Fatty Acid Amide Research

The study of endogenous fatty acid amides has grown significantly since the discovery of anandamide (B1667382) (N-arachidonoylethanolamine), an endogenous ligand for the cannabinoid receptor. mdpi.comoatext.com This family of lipids, often referred to as the "fatty acid amidome," includes a diverse range of biologically active molecules. mdpi.comoatext.com

While research on this compound itself is not as extensive as for some other fatty acid amides, its existence and structural characteristics place it within this important class of signaling molecules. The study of such analogs is crucial for understanding the structure-activity relationships that govern the biological functions of fatty acid amides. Researchers investigate these compounds to elucidate their biosynthesis, degradation, and potential interactions with various receptors and enzymes within the body. oatext.com The diversity within the fatty acid amide family, including variations in the fatty acid chain and the head group, contributes to a wide array of biological activities. oatext.com

Structural Relationship to Key Bioactive Lipid Mediators

The significance of this compound is underscored by its structural similarity to several key bioactive lipid mediators, most notably anandamide and oleoylethanolamide (OEA).

Anandamide (N-arachidonoylethanolamine): Anandamide is a well-known endocannabinoid that plays a crucial role in various physiological processes. wikipedia.org Like this compound, anandamide is a fatty acid amide. However, anandamide is derived from the polyunsaturated arachidonic acid and has an ethanolamine (B43304) head group. wikipedia.org The structural parallel lies in the fundamental fatty acid amide backbone.

Oleoylethanolamide (OEA): OEA is another endogenous fatty acid amide that is structurally very similar to this compound. drugbank.comwikipedia.org OEA is also derived from oleic acid but has an ethanolamine head group instead of a 2-hydroxypropyl group. drugbank.comwikipedia.org OEA is recognized as a regulator of satiety and body weight. wikipedia.org

Oleamide (B13806): Oleamide is the primary amide of oleic acid and is structurally the simplest relative of this compound within this group. hmdb.ca It is known to accumulate in the cerebrospinal fluid during sleep deprivation and can induce sleep. hmdb.ca Oleamide is also considered an endogenous cannabinoid as it can bind to the CB1 receptor. hmdb.ca

The subtle structural differences between these molecules, such as the nature of the head group, can lead to significant differences in their biological activity and receptor binding profiles. For instance, while oleamide and anandamide interact with cannabinoid receptors, OEA's effects are primarily mediated through peroxisome proliferator-activated receptor-alpha (PPAR-α). wikipedia.orgnih.gov The specific biological role of this compound is an area of ongoing investigation, with its structure suggesting potential involvement in similar signaling pathways.

Table 2: Structural Comparison of this compound and Related Bioactive Lipids

| Compound | Fatty Acid Component | Head Group | Key Known Function(s) |

| This compound | Oleic Acid | 2-Hydroxypropyl | Under Investigation |

| Anandamide | Arachidonic Acid | Ethanolamine | Endocannabinoid signaling wikipedia.org |

| Oleoylethanolamide (OEA) | Oleic Acid | Ethanolamine | Satiety and weight regulation wikipedia.org |

| Oleamide | Oleic Acid | Amine (primary) | Sleep regulation, endocannabinoid activity hmdb.ca |

Structure

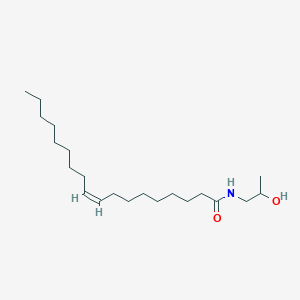

2D Structure

Properties

IUPAC Name |

(Z)-N-(2-hydroxypropyl)octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZAXLGLNUMCRX-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883304 | |

| Record name | Oleic acid isopropanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 9-Octadecenamide, N-(2-hydroxypropyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

111-05-7 | |

| Record name | (9Z)-N-(2-Hydroxypropyl)-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxypropyl)-9-octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenamide, N-(2-hydroxypropyl)-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oleic acid isopropanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxypropyl)oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEIC MONOISOPROPANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63Y91GM18S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic and Biosynthetic Pathways of N 2 Hydroxypropyl Oleamide

Chemical Synthesis Methodologies for N-(2-Hydroxypropyl)oleamide

The chemical synthesis of this compound primarily relies on amidation reactions, where an activated oleic acid derivative is reacted with an appropriate amino alcohol.

Amidation Reactions and Derivative Synthesis from Oleoyl (B10858665) Precursors and Amino Alcohols

The most direct chemical synthesis of this compound involves the reaction of an activated oleoyl precursor, such as oleoyl chloride, with 1-amino-2-propanol. This reaction, a classic example of Schotten-Baumann conditions, is typically performed in an aprotic solvent like dichloromethane (B109758) in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com The reaction proceeds readily at room temperature.

The general reaction is as follows:

Oleoyl Chloride + 1-Amino-2-propanol → this compound + Triethylamine Hydrochloride

This method offers a high yield and relatively straightforward purification process. The use of oleoyl chloride, which is more reactive than oleic acid itself, facilitates the amidation under mild conditions.

Exploration of Analogous Synthetic Routes

Analogous synthetic routes for N-acyl amides, including those structurally similar to this compound, have been extensively explored. These methods offer alternatives to the use of acyl chlorides and can be broadly categorized as chemical and enzymatic syntheses. bbwpublisher.comresearchgate.net

Chemical Methods:

Direct Amidation of Fatty Acids: This method involves the direct condensation of a fatty acid, like oleic acid, with an amino alcohol. However, this reaction typically requires high temperatures (around 180°C) and can lead to side reactions, such as the formation of ester amines. google.com

Amidation of Fatty Acid Methyl Esters (FAMEs): FAMEs, such as methyl oleate, can be reacted with amino alcohols in the presence of a catalyst. This transamidation reaction is another common approach.

Use of Other Activating Agents: Besides thionyl chloride to form acyl chlorides, other activating agents like oxalyl chloride can be used to facilitate the amidation of oleic acid. mdpi.com

Enzymatic Methods:

Lipase-Catalyzed Amidation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective biocatalysts for the amidation of fatty acids or their esters with amino alcohols. nih.govnih.gov These reactions are often performed in organic solvents to favor synthesis over hydrolysis and can exhibit high chemoselectivity, specifically targeting the amino group over the hydroxyl group in amino alcohols. nih.govnih.gov This method is considered a "green" alternative due to its mild reaction conditions and reduced byproducts. bbwpublisher.comresearchgate.net

A comparative overview of these synthetic methods is presented in the table below.

| Method | Oleoyl Precursor | Amine | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

| Schotten-Baumann | Oleoyl Chloride | 1-Amino-2-propanol | Triethylamine, Dichloromethane | Room Temperature | High yield, mild conditions | Requires preparation of acyl chloride |

| Direct Amidation | Oleic Acid | Amino Alcohols | None (thermal) | High Temperature (~180°C) | Single step | High energy, potential side products |

| Amidation of FAMEs | Methyl Oleate | Amino Alcohols | Catalyst (e.g., sodium methoxide) | Varies | Readily available precursors | May require catalyst removal |

| Lipase-Catalyzed | Oleic Acid/Methyl Oleate | Amino Alcohols | Immobilized Lipase (e.g., CALB) | Mild (e.g., 30-60°C), Organic Solvent | High selectivity, green process | Slower reaction times, enzyme cost |

Precursor and Reagent Considerations in Laboratory Synthesis

The choice of precursors and reagents is critical in determining the efficiency, yield, and purity of the synthesized this compound.

Oleoyl Precursors:

Oleic Acid: A readily available fatty acid, but its direct amidation requires harsh conditions. google.com

Oleoyl Chloride: Highly reactive, allowing for mild reaction conditions, but it is corrosive and moisture-sensitive. It is typically prepared from oleic acid using reagents like thionyl chloride or oxalyl chloride. commonorganicchemistry.commdpi.com

Methyl Oleate: A common derivative of oleic acid, often used in enzymatic synthesis to avoid the acidic conditions of the free fatty acid which can denature the enzyme.

Amino Alcohols:

1-Amino-2-propanol: The specific regioisomer required for the synthesis of this compound. The purity of this reagent is important to avoid isomeric impurities in the final product.

Other Amino Alcohols: For the synthesis of analogous compounds, various amino alcohols such as ethanolamine (B43304), 2-amino-2-methyl-1-propanol, and diethanolamine (B148213) can be used. mdpi.com

Catalysts and Reagents:

Bases: In chemical synthesis involving acyl chlorides, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIEA) is essential to scavenge the generated acid. commonorganicchemistry.com

Solvents: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used for chemical synthesis. commonorganicchemistry.com For enzymatic reactions, organic solvents like hexane (B92381) or tert-butyl methyl ether (MTBE) are often employed to minimize water content and shift the equilibrium towards synthesis. nih.gov

Enzymes: Immobilized lipases, particularly Candida antarctica lipase B (Novozym 435), are widely used for their stability and broad substrate specificity in organic media. nih.govnih.gov

Considerations for Potential Bioproduction Routes of Oleamide (B13806) and Related Amides

While the direct microbial production of this compound has not been extensively reported, the well-established biosynthetic pathways for oleamide and other N-acylethanolamines (NAEs) provide a strong foundation for developing such bioproduction routes. nih.govd-nb.info

The biosynthesis of NAEs in organisms typically involves a multi-step enzymatic cascade. nih.govwikipedia.orgnih.gov A key pathway involves the transfer of an acyl group from a phospholipid, such as phosphatidylcholine, to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE). nih.govd-nb.info This reaction is catalyzed by an N-acyltransferase. Subsequently, a specific phospholipase D (NAPE-PLD) cleaves the NAPE molecule to release the N-acylethanolamine. nih.govd-nb.info

Alternative pathways for NAE biosynthesis that are independent of NAPE-PLD also exist, highlighting the complexity and redundancy of these metabolic networks in various organisms. nih.gov

The biosynthesis of primary fatty acid amides like oleamide is thought to occur through different enzymatic routes. One proposed pathway involves the amidation of a fatty acyl-CoA thioester.

The potential for the bioproduction of this compound or other N-acyl propanolamines could be explored by leveraging these existing enzymatic machineries. This could involve:

Enzyme Engineering: Modifying the substrate specificity of existing N-acyltransferases or NAPE-PLDs to accept propanolamine-containing phospholipids (B1166683) as substrates.

Metabolic Engineering: Introducing or overexpressing the necessary enzymes in a microbial host, such as E. coli or yeast, that can produce the required oleoyl and propanolamine (B44665) precursors. The structural similarity between ethanolamine and 1-amino-2-propanol suggests that enzymes involved in NAE biosynthesis might be engineered to accept the latter.

The table below summarizes key enzymes involved in the biosynthesis of related N-acyl amides, which could be targets for engineering bioproduction pathways for this compound.

| Enzyme | Function in Biosynthesis | Potential Relevance for this compound Production |

| N-Acyltransferase (NAT) | Transfers an acyl group to form N-acyl-phosphatidylethanolamine (NAPE) | Engineering to recognize and acylate a propanolamine-containing phospholipid. |

| N-Acylphosphatidylethanolamine-specific Phospholipase D (NAPE-PLD) | Cleaves NAPE to release N-acylethanolamine. | Modifying to cleave N-acyl-phosphatidylpropanolamine. |

| Fatty Acid Amide Hydrolase (FAAH) | Degrades N-acyl amides (reverse reaction can synthesize amides in vitro). | While primarily catabolic, its synthetic potential in engineered systems could be explored. |

| Acyl-CoA Synthetase | Activates fatty acids to their CoA esters. | Provides the activated oleoyl-CoA precursor for potential amidation pathways. |

The development of biocatalytic processes using either isolated enzymes or whole-cell systems presents a promising avenue for the sustainable and selective production of this compound and its analogs. nih.govnih.govnih.govmdpi.com

Iii. Advanced Analytical Characterization and Methodologies for N 2 Hydroxypropyl Oleamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is an indispensable tool in the structural analysis of organic molecules. For N-(2-Hydroxypropyl)oleamide, high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are paramount in unequivocally determining its atomic connectivity and molecular weight.

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the precise structure of this compound can be elucidated.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, distinct signals corresponding to the protons of the oleoyl (B10858665) and 2-hydroxypropyl moieties are expected. Key expected chemical shifts include those for the olefinic protons of the oleic acid backbone (around 5.34 ppm), the methylene (B1212753) groups adjacent to the amide nitrogen and the double bond, the terminal methyl group of the oleoyl chain, and the protons of the 2-hydroxypropyl group (methine, methylene, and methyl protons).

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the chemical environment of each carbon atom. Expected signals for this compound would include the carbonyl carbon of the amide, the olefinic carbons, and the various aliphatic carbons of the oleoyl chain, as well as the three distinct carbons of the 2-hydroxypropyl group.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org It would be used to trace the connectivity of protons within the oleoyl chain and the 2-hydroxypropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edulibretexts.org It is particularly useful for identifying connectivity across quaternary carbons (like the carbonyl group) and for confirming the linkage between the oleoyl and 2-hydroxypropyl moieties.

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. libretexts.orglibretexts.org

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key functional groups in this compound, based on data for structurally similar compounds.

| Functional Group | Atom Type | Expected Chemical Shift (ppm) |

| Olefinic | CH | ~5.34 |

| Amide | NH | Variable |

| Hydroxyl | OH | Variable |

| Methylene (adjacent to C=O) | CH₂ | ~2.12 |

| Methylene (adjacent to C=C) | CH₂ | ~2.00 |

| Methine (in hydroxypropyl) | CH | ~3.8 - 4.0 |

| Methylene (in hydroxypropyl) | CH₂ | ~3.2 - 3.4 |

| Methyl (in hydroxypropyl) | CH₃ | ~1.1 - 1.2 |

| Terminal Methyl (oleoyl) | CH₃ | ~0.88 |

| Carbonyl | C=O | ~173 |

| Olefinic | C=C | ~129-130 |

| Methine (in hydroxypropyl) | CH | ~68 |

| Methylene (in hydroxypropyl) | CH₂ | ~50 |

| Methyl (in hydroxypropyl) | CH₃ | ~20 |

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Molecular Ion Determination: Using soft ionization techniques such as Electrospray Ionization (ESI), the accurate mass of the protonated molecule ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) of this compound can be determined. uni.lu This allows for the confirmation of its molecular formula, C₂₁H₄₁NO₂.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would be expected to occur at the amide bond and along the aliphatic chain. Key fragmentation pathways would likely involve:

Cleavage of the amide bond: This would result in fragment ions corresponding to the oleoyl cation and the protonated 2-hydroxypropylamine.

Loss of water: The hydroxyl group in the 2-hydroxypropyl moiety can be readily lost as a neutral water molecule.

Fragmentation of the oleoyl chain: A series of fragment ions separated by 14 Da (corresponding to CH₂ groups) would be indicative of the long aliphatic chain.

The predicted mass-to-charge ratios (m/z) for common adducts of this compound are presented in the table below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 340.32100 |

| [M+Na]⁺ | 362.30294 |

| [M-H]⁻ | 338.30644 |

| [M+NH₄]⁺ | 357.34754 |

| [M+K]⁺ | 378.27688 |

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures, starting materials, and byproducts, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. For a molecule like this compound, a reverse-phase HPLC method would be most suitable. sielc.com In this approach, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for the analysis of this compound would involve:

Column: A C18 (octadecylsilane) column.

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water.

Detection: A UV detector (as the amide bond provides some UV absorbance) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity. rsc.org A UPLC method for this compound would be conceptually similar to an HPLC method but with the added benefits of improved performance. UPLC coupled with high-resolution mass spectrometry (UPLC-MS) is a particularly powerful tool for the identification and quantification of this compound and any related impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. ictsl.net For this compound, TLC would typically be performed on silica (B1680970) gel plates (a polar stationary phase) with a nonpolar mobile phase.

The separation is based on the principle of adsorption, where more polar compounds adhere more strongly to the stationary phase and thus travel a shorter distance up the plate. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. chemspider.comorgchemboulder.com

A suitable solvent system for the TLC analysis of this compound would likely be a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) to achieve an optimal Rf value, typically between 0.3 and 0.7. ualberta.ca Visualization of the spots on the TLC plate can be achieved using a variety of methods, including UV light (if the compound is UV active) or by staining with reagents such as potassium permanganate (B83412) or iodine vapor.

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a robust analytical tool for the characterization and quantification of this compound and related fatty acid amides. nih.govresearchgate.net Due to the low volatility and polar nature of this compound, stemming from its hydroxyl and amide functional groups, direct analysis by GC is often challenging. These characteristics can lead to poor peak shape, thermal degradation in the hot injection port, and strong interactions with the stationary phase of the GC column. bre.com To overcome these limitations, derivatization is a critical prerequisite for successful GC analysis.

The most common derivatization strategy involves converting the active hydrogen on the hydroxyl group into a less polar, more volatile, and more thermally stable functional group. nih.gov Trimethylsilyl (TMS) derivatization is a widely employed technique, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen of the hydroxyl group with a TMS group, thereby increasing the compound's volatility and suitability for GC analysis. nih.govlumirlab.com Another option is the formation of tert-butyldimethylsilyl (TBDMS) derivatives, which can offer increased stability. lumirlab.com

Once derivatized, the compound can be separated and analyzed on a suitable GC column. Capillary columns with non-polar or medium-polarity stationary phases are typically used. For instance, HP-5MS, a low-bleed (5%-phenyl)-methylpolysiloxane column, is commonly used for the separation of fatty acid amides and related compounds. nih.gov For separating isomers or achieving different selectivity, columns with higher polarity, such as those with a polyethylene (B3416737) glycol (wax) or a cyanopropyl stationary phase (like BPX70), may be employed. nih.govnih.gov

Detection is most powerfully achieved using mass spectrometry (GC-MS). The electron ionization (EI) mass spectra of the derivatized this compound will exhibit characteristic fragment ions, which are essential for structural confirmation. nih.gov For quantitative analysis, GC-MS is often operated in the selective ion monitoring (SIM) mode. lumirlab.comnih.gov This technique enhances sensitivity and selectivity by monitoring only specific, characteristic fragment ions of the analyte and an internal standard, allowing for accurate quantification even at very low concentrations in complex matrices. lumirlab.com For example, in the analysis of oleamide (B13806), ions at m/z 338 and 356 have been used for quantification of its silyl (B83357) derivatives. lumirlab.com The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

The table below summarizes typical parameters and findings related to the GC analysis of related fatty acid amides, which are applicable to the analysis of derivatized this compound.

| Analyte Type | Derivatization Method | GC Column Example | Detector | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| Primary Fatty Acid Amides (e.g., Oleamide) | N-trimethylsilyl (TMS) or N-tert-butyldimethylsilyl (TBDMS) | Not specified | MS (in SIM mode) | Quantitative assay developed for low nanogram amounts in biological fluids. Monitored m/z 338/356 fragments. | lumirlab.com |

| Fatty Acid Amides in Polyethylene | Trifluoroethyl derivation | HP-Innowax | MS | Method for determination in packaging materials. Oleamide derivative retention time was 8.84 min. | nih.gov |

| Primary Fatty Acid Amides | None (direct analysis) | HP-5MS, BPX70 | MS (in SIM mode) | HP-5MS provided baseline separation of saturated and unsaturated amides. BPX70 resolved geometric and positional isomers. Detection limits in the 10 pg range. | nih.gov |

| Oleamide and Erucamide in Polyethylene | None (direct analysis) | Fused silica column (5% phenyl polysiloxane) | FID | Method developed using pressurized fluid extraction followed by GC-Flame Ionization Detection. | researchgate.net |

Purification Strategies for this compound and Related Compounds

The purification of this compound and structurally similar fatty acid amides is a critical step following their synthesis or extraction from a crude mixture. The choice of purification strategy depends on the scale of the operation, the nature of the impurities, and the desired final purity of the compound. Common impurities in synthetically prepared amides include unreacted fatty acids (e.g., oleic acid), excess amine reagents, and by-products. google.com

Recrystallization is a fundamental and widely used technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a specific solvent or solvent system at varying temperatures. For oleamide and related compounds, a sequence of recrystallizations using different solvents can be highly effective. ijnc.ir A common approach involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor. Solvents such as n-hexane, ethanol, acetonitrile, and mixtures like heptane/tert-butyl methyl ether have been successfully used for the recrystallization of fatty acid amides. ijnc.irresearchgate.net

Column Chromatography is a versatile and powerful method for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, which possesses a polar hydroxyl group, silica gel column chromatography is a highly effective purification method. mdpi.com The crude material is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. Components are separated based on their affinity for the silica; more polar compounds interact more strongly and elute later. A gradient of solvents, typically starting with a non-polar solvent (like hexane) and gradually increasing the proportion of a more polar solvent (like ethyl acetate, dichloromethane (B109758), or methanol), is often used to sequentially elute the desired compound and separate it from less polar and more polar impurities. mdpi.com High-performance liquid chromatography (HPLC) can also be employed as a high-resolution purification technique. rsc.orgresearchgate.net

Distillation techniques are particularly suitable for large-scale and industrial purification, especially for removing non-volatile or highly volatile impurities from the thermally stable target compound. google.com For fatty acid amides like oleamide, purification often involves a preliminary neutralization step, where excess acidic impurities (like oleic acid) are treated with an aqueous alkaline solution. google.comgoogle.com Following this, the water is removed, and the crude amide is subjected to high-vacuum distillation. Techniques such as thin-film evaporation or short-path molecular distillation are preferred as they minimize the thermal stress on the compound by reducing the exposure time to high temperatures, thereby preventing degradation. google.comgoogle.com This process effectively separates the desired amide from non-volatile salts (formed during neutralization) and other high-boiling point impurities.

Solid-Phase Extraction (SPE) is another chromatographic technique often used for sample clean-up and purification, particularly prior to analysis. researchgate.netnih.gov In this method, the crude sample is passed through a cartridge containing a solid adsorbent (the stationary phase, e.g., silica). By selecting appropriate solvents for loading, washing, and eluting, impurities can be washed away while the target compound is retained and then selectively eluted, resulting in a cleaner, more concentrated sample. nih.gov

The following table summarizes various purification strategies applied to oleamide and related compounds.

| Compound | Purification Method | Key Parameters/Solvents | Outcome | Reference |

|---|---|---|---|---|

| Oleamide | Solvent Extraction & Recrystallization | Extraction with chloroform; sequential recrystallization with n-hexane, ethanol, and acetonitrile. | Purified oleamide from a crude synthesis mixture. | ijnc.ir |

| N-(2-Hydroxyethyl)oleamide | Silica Gel Column Chromatography | Mobile phase gradient from hexane to a methanol/dichloromethane mixture. | Afforded the pure compound as a white solid with a 90% yield. | mdpi.com |

| Oleamide | Neutralization & Distillation | Neutralization with aqueous NaOH followed by thin-film evaporation at high vacuum (0.01 mbar). | Resulted in purified oleamide with an oleic acid content of 1.1% and a nitrile content of 0.1%. | google.com |

| Oleamide | Molecular Distillation | Multi-stage process including falling-film flash, rotating thin film fractionation, and short-path molecular distillation. | Achieved high purity (>98.5%) on an industrial scale. | google.com |

| Fatty Acid Amides | Solid-Phase Extraction (SPE) | Silica cartridges; elution with chloroform:2-propanol. | Efficient separation of amides from other lipids in biological fat samples. | researchgate.net |

Q & A

Q. What are the recommended synthetic routes for N-(2-Hydroxypropyl)oleamide, and how is purity optimized?

Methodological Answer: this compound is synthesized via condensation of oleic acid with isopropanolamine. Key steps include:

- Reaction Conditions : Use a molar ratio of 1:1 (oleic acid to isopropanolamine) under nitrogen to prevent oxidation. Catalysts like sodium methoxide (0.5–1.0 wt%) enhance yield .

- Purification : Recrystallization from ethanol or acetone removes unreacted starting materials. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water eluent) or thin-layer chromatography (TLC) .

- Critical Parameters : Monitor reaction temperature (80–100°C) to avoid decomposition.

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

Q. What are the solubility and stability profiles of this compound in common solvents?

Experimental Data:

| Solvent | Solubility (mg/mL, 25°C) | Stability (24h, 25°C) |

|---|---|---|

| Water | <1 | Stable (pH 6–8) |

| Ethanol | 50–60 | Oxidizes at >40°C |

| Acetone | 80–90 | Stable |

| Hexane | 10–15 | Stable |

Key Insight : Low water solubility limits its use in aqueous systems unless co-solvents (e.g., PEG-400) are added .

Advanced Research Questions

Q. How do mesophasic transitions in this compound gels affect their thermal stability?

Methodological Answer:

Q. How can contradictions in thermal decomposition data across studies be resolved?

Methodological Answer:

Q. What role does this compound play in drug delivery systems compared to HPMA copolymers?

Comparative Analysis:

| Property | This compound | HPMA Copolymers |

|---|---|---|

| Solubility | Low in water, high in organics | High water solubility |

| Thermal Stability | Decomposes at >300°C | Stable up to 200°C |

| Drug Loading | Hydrophobic payloads (e.g., paclitaxel) | Hydrophilic/hydrophobic (e.g., doxorubicin) |

| Biodistribution | Limited data; potential liver accumulation | Tumor-targeted via EPR effect |

Research Gap : While HPMA copolymers are clinically validated, this compound’s amphiphilic structure warrants exploration in nanocarrier systems for hydrophobic drugs.

Data Contradictions and Resolution

Issue : Conflicting reports on oxidative stability.

- : Notes susceptibility to oxidation.

- Resolution : Add antioxidants (e.g., BHT at 0.1 wt%) during synthesis/storage. Monitor peroxide value via iodometric titration .

Safety and Handling Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.